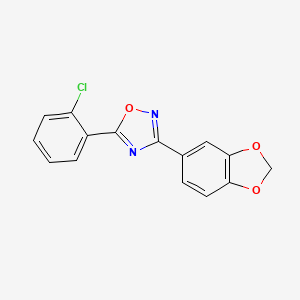
3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, also known as CMPO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. CMPO is a derivative of oxadiazole, a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound has a unique structure that makes it an attractive candidate for various research applications.
作用机制
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole may interact with specific proteins or enzymes in the body, leading to changes in cellular function. This could potentially explain its observed effects on various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has a range of biochemical and physiological effects. For example, 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. Additionally, 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its unique structure, which makes it an attractive candidate for various research applications. Additionally, 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is relatively easy to synthesize, which makes it readily available for use in research studies. However, one of the limitations of using 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research involving 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole. One potential direction is to further investigate its mechanism of action in order to better understand its effects on various biological processes. Additionally, 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole could be further studied for its potential applications in the treatment of oxidative stress-related and inflammatory diseases. Finally, 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole could be explored for its potential use in electronic devices, such as organic solar cells and transistors.
Conclusion:
In conclusion, 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound with a unique structure that has gained significant attention in recent years due to its potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to have a range of biochemical and physiological effects. However, its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications.
合成方法
The synthesis of 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole involves a multistep process that includes the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This is followed by the reaction of 2-chlorobenzoyl chloride with 5-chloro-2-methoxyaniline to form 3-(5-chloro-2-methoxyphenyl)-2-chlorobenzamide. The final step involves the reaction of 3-(5-chloro-2-methoxyphenyl)-2-chlorobenzamide with sodium azide to form 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole.
科学研究应用
3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is in the field of organic electronics. 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to exhibit excellent charge transport properties, making it an attractive candidate for use in electronic devices such as solar cells and transistors.
属性
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-20-13-7-6-9(16)8-11(13)14-18-15(21-19-14)10-4-2-3-5-12(10)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGZYWYKLNTLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5379026.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylonitrile](/img/structure/B5379050.png)
![4-[3-(3,4-dimethoxyphenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B5379061.png)
![N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea](/img/structure/B5379063.png)

![5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379079.png)

![5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine](/img/structure/B5379096.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5379103.png)
![1-tert-butyl-N-[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B5379110.png)

![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5379129.png)
![2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B5379135.png)